molecular formula C21H23N3O2S B303583 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Numéro de catalogue B303583
Poids moléculaire: 381.5 g/mol
Clé InChI: XBLIVLCBAHPULH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as AMT-130, is a small molecule drug that has been developed for the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive breakdown of nerve cells in the brain, leading to severe physical and cognitive disabilities.

Mécanisme D'action

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide works by targeting the mutant huntingtin protein, which is responsible for the development of Huntington's disease. The drug is designed to selectively bind to the RNA molecule that codes for the mutant huntingtin protein, leading to its degradation and subsequent reduction in levels. By reducing the levels of the mutant huntingtin protein, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can slow down or even halt the progression of Huntington's disease.
Biochemical and Physiological Effects:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of Huntington's disease. These include the reduction of mutant huntingtin protein levels, the improvement of motor function, and the reduction of brain cell loss. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its specificity for the mutant huntingtin protein. This means that the drug can selectively target the disease-causing protein, without affecting other proteins in the body. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be effective in preclinical models of Huntington's disease, which suggests that it may have therapeutic potential in humans.
One of the main limitations of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its complex synthesis method, which requires specialized equipment and expertise. In addition, the drug is still in the early stages of development and has not yet been tested in humans, which means that its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the development of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. These include:
1. Clinical trials: The drug is currently undergoing clinical trials to evaluate its safety and efficacy in humans. The results of these trials will determine whether the drug can be approved for use in patients with Huntington's disease.
2. Optimization of synthesis method: The synthesis method for 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be optimized to make it more efficient and cost-effective.
3. Combination therapy: 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be combined with other drugs to enhance its therapeutic effects and reduce the risk of side effects.
4. Development of other RNA-targeting drugs: The success of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has opened up new avenues for the development of other RNA-targeting drugs for the treatment of genetic disorders.
Conclusion:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising drug for the treatment of Huntington's disease. Its specificity for the mutant huntingtin protein and its ability to reduce its levels make it a potentially effective therapy for this devastating disease. Further research is needed to determine its safety and efficacy in humans, but the early results are promising.

Méthodes De Synthèse

The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory. The starting materials for the synthesis are commercially available chemicals, which are then transformed into the final product through a sequence of chemical reactions. The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied in preclinical models of Huntington's disease. These studies have shown that 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can effectively reduce the levels of the mutant huntingtin protein, which is the underlying cause of Huntington's disease. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to improve motor function and reduce the loss of brain cells in preclinical models of the disease.

Propriétés

Nom du produit

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Formule moléculaire

C21H23N3O2S

Poids moléculaire

381.5 g/mol

Nom IUPAC

6-amino-N-(2-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-26-17-11-7-6-10-16(17)23-20(25)19-18(22)14-12-13-8-4-2-3-5-9-15(13)24-21(14)27-19/h6-7,10-12H,2-5,8-9,22H2,1H3,(H,23,25)

Clé InChI

XBLIVLCBAHPULH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

SMILES canonique

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.